molecular formula C9H13N B1221183 2-Methylphenethylamine CAS No. 55755-16-3

2-Methylphenethylamine

Cat. No. B1221183
CAS RN: 55755-16-3
M. Wt: 135.21 g/mol
InChI Key: OWOUKRYOZIZVFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylphenethylamine and similar compounds involves multiple synthetic pathways, utilizing a variety of precursors and reagents. Common synthetic routes for amphetamine-type substances (ATS), which include compounds related to 2-Methylphenethylamine, feature methods such as reductive amination, the Leuckart method, the Nagai method, and others. These processes can result in a range of contaminants, which are significant for identifying the synthetic route and origin of precursors in forensic analyses (Stojanovska et al., 2013).

Molecular Structure Analysis

2-Methylphenethylamine belongs to the phenethylamine family, a group characterized by a phenyl ring attached to an amino group through an ethyl chain. The molecular structure influences its physical and chemical properties, as well as its reactivity. Understanding the structural aspects is crucial for exploring synthesis methods and potential chemical reactions.

Chemical Reactions and Properties

Chemical reactions involving 2-Methylphenethylamine are influenced by its functional groups. Arylethylamines, including 2-Methylphenethylamine, undergo reactions typical for amines and aromatic compounds, such as substitution reactions. The electron-donating effect of the amino group can activate the phenyl ring towards electrophilic substitution, while the basic nature of the amino group allows for reactions with acids and electrophiles (Freeman & Alder, 2002).

Scientific Research Applications

  • Sympathomimetic Effects in Vegetables : Marquardt, Classen, and Schumacher (1976) found that N-Methylphenethylamine, a secondary amine present in vegetable foodstuffs, acts as an indirectly acting sympathomimetic amine. When injected intravenously, it produces circulatory effects similar to those of epinephrine, albeit at a fraction of the potency. Enteral application leads to pressoric and positive chronotropic effects for about 30 minutes. The no-effect level is estimated to be about 7 mg/kg [Marquardt, P., Classen, H., & Schumacher, K. (1976). N-Methylphenethylamine, an indirect sympathicomimetic agent in vegetables (author's transl)]. Read more.

  • Doping Detection : Chołbiński et al. (2014) focused on β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine classified as a doping agent. They developed an analytical procedure enabling discrimination between BMPEA and amphetamine. This method, involving liquid–liquid extraction and UPLC/MS/MS analysis, was validated and applied to anti-doping samples, resulting in the detection of BMPEA, including the first report of adverse analytical finding regarding its use. This study highlights the importance of accurate detection methods in anti-doping efforts [Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS]. Read more.

  • Sports Dietary Supplements : Zhao et al. (2018) developed a nuclear magnetic resonance (NMR) spectroscopy method for detecting and quantifying phenethylamines (PEAs) in sports dietary supplements. This method facilitated the identification of eight PEAs in 32 products, providing a rapid and straightforward approach for monitoring these substances in dietary supplements [Zhao, J., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach]. Read more.

  • Medicinal Chemistry Applications : Nieto et al. (2023) presented a comprehensive review on the presence and role of 2-phenethylamines in medicinal chemistry. This review includes various therapeutic targets and medicinal chemistry hits involving this motif, demonstrating its significance in drug discovery and pharmaceutical research [Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review]. Read more.

Safety And Hazards

2-Methylphenethylamine causes severe skin burns and eye damage . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Wearing protective gloves/protective clothing/eye protection/face protection is also advised .

Future Directions

Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name

2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUKRYOZIZVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366371
Record name 2-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylphenethylamine

CAS RN

55755-16-3
Record name 2-Methylphenethylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylphenethylamine
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Record name 2-Methylphenethylamine
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Record name 55755-16-3
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Record name 2-METHYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SL Shapiro, IM Rose, L Freedman - Journal of the American …, 1958 - ACS Publications
A series of amides of da-methylphenethylamine (I) havebeen synthesized and examined for excitant activity. Such activity has been found in the formamide and with selected-…
Number of citations: 18 pubs.acs.org
Y Kumar, L Florvall, AL Ask, SB Ross, AC Holm… - Acta Pharm …, 1983 - chemistry.mdma.ch
… The most potent compounds in vitro were 3-(4-ethoxy-2-methylphenyl)-1-methylpropylamine (10) and 4-ethoxy-2-methylphenethylamine (2) in the 4-alkoxyphenylalkylamine series, 2-…
Number of citations: 8 chemistry.mdma.ch
Y KUMAR, L FLORVALL - Acta Pharm, 1983 - thevespiary.org
… The most potent compounds in vitro were 3-(4-ethoxy-Z-methylphenyl)~ 1-methylpropylamine (10) and 4-ethoxy ‘2-methylphenethylamine (2) in the talkoxyphenylalkylamine series, 2-…
Number of citations: 0 www.thevespiary.org
N Kawano, M Akatsuka, D Nakauchi… - Japanese Journal of …, 2022 - iopscience.iop.org
… In this study, 2-methylphenethylamine (97%), 3-methylphenethylamine (97%) and 4-methylphenethylamine (97%) obtained from Tokyo Chemical Industry were used as organic …
Number of citations: 1 iopscience.iop.org
CL Hornbeck, RJ Czarny - Journal of analytical toxicology, 1989 - academic.oup.com
… The internal standard is the primary amine 2-methylphenethylamine. The procedure utilizes an initial liquid-liquid extraction, a llquid-IiquId back extraction for specimen cleanup, and …
Number of citations: 71 academic.oup.com
RD Clark - Tetrahedron, 1993 - Elsevier
Lithiation of N-BOC-2-methylphenethylamine (6) occurs exclusively at the methyl group whereas lithiation of the phenylpropyl congener (11) is less regioselective. N-BOC-…
Number of citations: 26 www.sciencedirect.com
JSSK Formen, C Wolf - Angewandte Chemie, 2021 - Wiley Online Library
… Strong CD signals at long wavelengths were obtained with the same protocol in all cases including 2-methylphenethylamine, 19, which carries the chirality center remote from the amino …
Number of citations: 11 onlinelibrary.wiley.com
M Takahashi, N Hoshino, K Sambe, T Takeda… - Inorganic …, 2020 - ACS Publications
… Commercially available chiral (R)-2-methylphenethylamine and (R)-3,7-dimethyloctylamine … ) was slowly added dropwise into (R)-2-methylphenethylamine (500 mg, 3.70 mmol) in C 2 …
Number of citations: 15 pubs.acs.org
K Leftheris, G Ahmed, R Chan… - Journal of medicinal …, 2004 - ACS Publications
… To a solution of 0.5 mL (3.4 mmol) of 2-methylphenethylamine in THF (15 mL) at 0 C was … To a solution of 0.4 g (1.7 mmol) of tert-butyloxycarbonyl-2-methylphenethylamine in THF (5 mL…
Number of citations: 70 pubs.acs.org
ZZ Zhang, TM Guo, ZG Li, FF Gao, W Li, F Wei, XH Bu - Acta Materialia, 2023 - Elsevier
… Three organic amines with different chemical characteristics, namely 2-cyclopentyl-ethylamine (2-CEA), 2-Methyl-4-nitroaniline (2-PNA), 2-Methylphenethylamine (2-MPEA), were …
Number of citations: 11 www.sciencedirect.com

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